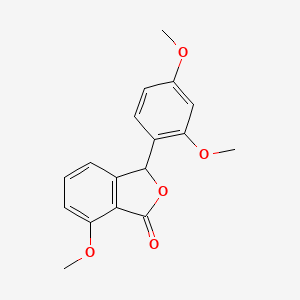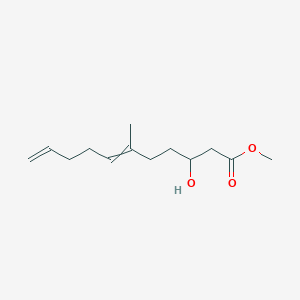
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated phenyl derivatives under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . Other methods involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient catalytic processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
5-Bromo-2-phenylbenzoxazole: Similar in structure but lacks the dihydro component.
2-Phenylbenzoxazole: Another derivative with notable antimicrobial properties.
Uniqueness
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which contribute to its enhanced biological activities compared to other benzoxazole derivatives .
Propiedades
Número CAS |
831218-68-9 |
|---|---|
Fórmula molecular |
C13H10BrNO |
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
5-bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8,11-12H |
Clave InChI |
LUVRKXZIOAONLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3C=C(C=CC3O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)


![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)

![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)




![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
